molecular formula C16H19N3O3 B2535168 N-methyl-N-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2094317-04-9

N-methyl-N-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]prop-2-enamide

Cat. No. B2535168
CAS RN: 2094317-04-9
M. Wt: 301.346
InChI Key: HUCGHMZFDIUCQU-UHFFFAOYSA-N
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Description

This compound is a derivative of benzodiazepine, a class of psychoactive drugs. Benzodiazepines are known for their sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodiazepine core, which is a bicyclic structure consisting of a benzene ring fused to a diazepine ring . The N-methyl and prop-2-enamide groups would be attached to specific positions on this core structure .


Chemical Reactions Analysis

Benzodiazepines, including likely this compound, can undergo various chemical reactions, including hydrolysis, oxidation, and reduction . The specific reactions that this compound can undergo would depend on the exact positions and nature of its substituent groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Based on its structure, we can predict that it would likely be a solid at room temperature . Its solubility in water and other solvents would depend on the nature and position of its substituent groups .

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

As with any compound, the safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. Given its benzodiazepine core, it could potentially be investigated for use in treating conditions like anxiety, insomnia, seizures, and muscle spasms .

properties

IUPAC Name

N-methyl-N-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-4-15(21)18(3)10-16(22)19-11(2)9-14(20)17-12-7-5-6-8-13(12)19/h4-8,11H,1,9-10H2,2-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCGHMZFDIUCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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